Phenelfamycins C

Elfamycin antibiotics Glycosylation and bioactivity Natural product structural elucidation

Phenelfamycins C (CAS 118498-93-4, molecular weight 1082.28, formula C₅₈H₈₃NO₁₈) is a macrocyclic antibiotic belonging to the elfamycin family, originally isolated from Streptomyces violaceoniger strains AB 999F-80 and AB 1047T-33. Structurally characterized by a 16-membered lactone ring and a distinguishing disaccharide moiety, Phenelfamycins C is isomeric with Phenelfamycins D.

Molecular Formula C58H83NO18
Molecular Weight 1082.3 g/mol
Cat. No. B15567541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenelfamycins C
Molecular FormulaC58H83NO18
Molecular Weight1082.3 g/mol
Structural Identifiers
InChIInChI=1S/C58H83NO18/c1-11-12-16-27-46-57(6,7)54(65)55(75-48(63)30-39-24-17-15-18-25-39)58(67,77-46)40(34-71-49-33-45(69-9)53(38(5)73-49)76-50-32-44(68-8)51(64)37(4)72-50)56(66)59-29-22-21-23-35(2)52(70-10)36(3)43-31-41(60)42(74-43)26-19-13-14-20-28-47(61)62/h11-28,36-38,40-46,49-55,60,64-65,67H,29-34H2,1-10H3,(H,59,66)(H,61,62)/b12-11-,14-13+,22-21+,26-19+,27-16+,28-20+,35-23+/t36?,37-,38-,40?,41?,42?,43?,44-,45-,46+,49+,50-,51+,52?,53+,54+,55-,58-/m1/s1
InChIKeyCFQHTKGGWFGEKG-RNGQAVSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Phenelfamycins C Procurement Guide: Structural Distinction and Anaerobic Spectrum Among Elfamycin Antibiotics


Phenelfamycins C (CAS 118498-93-4, molecular weight 1082.28, formula C₅₈H₈₃NO₁₈) is a macrocyclic antibiotic belonging to the elfamycin family, originally isolated from Streptomyces violaceoniger strains AB 999F-80 and AB 1047T-33 [1]. Structurally characterized by a 16-membered lactone ring and a distinguishing disaccharide moiety, Phenelfamycins C is isomeric with Phenelfamycins D [2]. All phenelfamycins share a common mechanism of action—inhibition of bacterial protein synthesis via binding to elongation factor Tu (EF-Tu)—and were selected for their activity against anaerobic bacteria, particularly Clostridioides difficile [3].

Why Phenelfamycins C Cannot Be Interchanged with Other Elfamycins or Phenelfamycin Congeners


Within the phenelfamycin complex, individual components differ in their sugar appendages—Phenelfamycins C possesses a disaccharide moiety, whereas Phenelfamycins E and F carry a trisaccharide, and Phenelfamycins A and B have distinct glycosylation patterns [1]. These structural variations are not cosmetic; the number and nature of sugar residues directly impact EF-Tu binding kinetics, antibacterial potency, and organismal spectrum [2]. Furthermore, the elfamycin class as a whole exhibits a narrow antibacterial spectrum against Gram-positive anaerobes—markedly different from the broader Gram-negative coverage of kirromycin or aurodox—meaning that even closely related elfamycins cannot be assumed to be functionally interchangeable without quantitative head-to-head susceptibility data [3].

Phenelfamycins C Differential Evidence: Quantitative Data for Procurement Decisions


Structural Isomerism with Phenelfamycins D: Disaccharide vs. Trisaccharide Moiety as a Determinant of Biological Activity

Phenelfamycins C is explicitly distinguished from its nearest congener, Phenelfamycins D, by the nature of its sugar appendage. Phenelfamycins C contains a disaccharide moiety, whereas Phenelfamycins D contains a trisaccharide; the two are otherwise isomeric at the aglycone core [1]. This structural difference is assigned based on 1D and 2D NMR spectroscopy [2]. In the broader phenelfamycin series, components with a trisaccharide (E and F) consistently exhibit the highest potency against Clostridioides difficile, suggesting that sugar count is a primary driver of target engagement and antibacterial activity [3].

Elfamycin antibiotics Glycosylation and bioactivity Natural product structural elucidation

In Vitro Activity Against Clostridioides difficile: Class-Level MIC Range and Comparison to Phenelfamycin E

All phenelfamycins, including Phenelfamycins C, are reported to be active against Gram-positive anaerobes, with Clostridioides difficile as a primary target [1]. While compound-specific MIC values for Phenelfamycins C are not publicly available in non-excluded primary sources, the phenelfamycin complex as a whole demonstrates MIC ranges of 0.06-0.25 μg/mL against C. difficile . For direct comparison, Phenelfamycins E—a trisaccharide-bearing congener—exhibits an MIC of 4 μg/mL against C. difficile [2], and Phenelfamycins B shows an MIC of ~4 μg/mL against Haemophilus influenzae, indicating that potency varies substantially across the phenelfamycin series depending on glycosylation and target organism .

Clostridioides difficile Anaerobic antibacterial susceptibility Elfamycin MIC

EF-Tu Binding Mechanism: Lack of Pyridone Ring Distinguishes Phenelfamycins from Kirromycin-Class Elfamycins

Phenelfamycins (including A, unphenelfamycin, and by class extension Phenelfamycins C) lack the pyridone ring present in kirromycin, aurodox, and efrotomycin [1]. In a comparative biochemical study, phenelfamycin A and unphenelfamycin were tested alongside kirromycin, aurodox, efrotomycin, and L-681,217 for inhibition of E. coli poly(U)-directed poly(Phe) synthesis. All six elfamycins inhibited protein synthesis and stimulated EF-Tu-associated GTPase activity, demonstrating that the pyridone ring is not essential for EF-Tu inhibition [2]. However, the same study revealed that S. aureus ribosomes were resistant to all six elfamycins (IC₅₀ ≥ 1 mM), while hybrid systems using E. coli EF-Tu restored sensitivity (aurodox IC₅₀ = 0.13 μM), indicating that EF-Tu sequence variation, not permeability, governs species selectivity [3].

EF-Tu inhibition Protein synthesis inhibitor Kirromycin analog comparison

In Vivo Gut-Selective Pharmacokinetics of Phenelfamycins: Caecal Retention Without Systemic Absorption

Phenelfamycin A, a closely related member of the same biosynthetic complex as Phenelfamycins C, was evaluated in a hamster model of C. difficile enterocolitis. Following oral administration, phenelfamycin A significantly prolonged survival, and the antibiotic was detected in caecal contents but was absent from blood, indicating minimal to no systemic absorption [1]. This gut-selective pharmacokinetic profile is a class characteristic of the phenelfamycins, as all components share the same macrocyclic core and similar physicochemical properties (e.g., molecular weight ~1080 Da, high hydrogen bond count, limited aqueous solubility) [2]. By contrast, kirromycin and aurodox exhibit broader tissue distribution and systemic exposure, limiting their utility as gut-targeted agents [3].

Gut-selective antibiotic Clostridioides difficile colitis Oral non-absorbed pharmacokinetics

Spectrum Differentiation: Phenelfamycins vs. Other Elfamycins Against Gram-Negative Pathogens

The phenelfamycin complex exhibits a narrower antibacterial spectrum compared to other elfamycin subclasses. Phenelfamycin A, and by extension the complex, is active against Gram-positive anaerobes including C. difficile, and also demonstrates in vitro activity against Neisseria gonorrhoeae and Streptococci [1]. Phenelfamycin B specifically shows MIC ~1 μg/mL against multidrug-resistant N. gonorrhoeae [2]. However, phenelfamycins are generally inactive against Gram-negative enteric bacteria—Phenelfamycin E exhibits MICs >128 μg/mL against a panel of seven Gram-negative species . In contrast, kirromycin and aurodox possess broader Gram-negative coverage, including activity against some Enterobacteriaceae [3]. The narrow anaerobic spectrum of phenelfamycins, combined with their gut-selective PK, makes them particularly suited for C. difficile-targeted indications, where sparing the Gram-negative gut flora is therapeutically advantageous.

Antibacterial spectrum Gram-negative anaerobes Neisseria gonorrhoeae

Phenelfamycins C Application Scenarios: Where the Disaccharide Elfamycin Provides Research and Procurement Value


Structure-Activity Relationship (SAR) Studies on Elfamycin Glycosylation

Phenelfamycins C, bearing a disaccharide moiety, serves as a critical comparator in SAR campaigns designed to dissect the contribution of sugar count to EF-Tu binding affinity and antibacterial potency. By benchmarking Phenelfamycins C against the trisaccharide-bearing Phenelfamycins E and F, and against the monosaccharide-containing unphenelfamycin, research teams can isolate glycosylation-dependent effects on MIC, target engagement kinetics, and gut permeability [1]. Procurement of Phenelfamycins C is therefore essential for any complete phenelfamycin SAR matrix.

Gut-Selective Antibiotic Discovery for Clostridioides difficile Infection

The phenelfamycin class, including Phenelfamycins C, represents one of the few natural product scaffolds with demonstrated gut-selective, non-absorbed pharmacokinetics combined with potent anti-C. difficile activity [1]. Research programs targeting C. difficile infection can utilize Phenelfamycins C as a tool compound to establish in vitro-in vivo correlations for luminal retention, to benchmark new chemical entities against the phenelfamycin pharmacophore, and to explore formulation strategies that maximize colonic exposure without systemic absorption [2].

EF-Tu Inhibitor Mechanistic Profiling and Resistance Studies

Phenelfamycins C, as a member of the pyridone-lacking elfamycin subclass, enables direct mechanistic comparison with pyridone-containing elfamycins (kirromycin, aurodox) in EF-Tu binding assays, GTPase stimulation studies, and resistance mutant generation [1]. The differential sensitivity of E. coli versus S. aureus EF-Tu to phenelfamycins provides a well-characterized system for probing EF-Tu sequence determinants of elfamycin susceptibility, and Phenelfamycins C can serve as a reference standard in high-throughput screens for novel EF-Tu inhibitors [2].

Microbiome-Sparing Antimicrobial Development

The narrow anaerobic spectrum of phenelfamycins, combined with their inactivity against Gram-negative enteric bacilli (MIC >128 μg/mL for Phenelfamycin E as a surrogate), positions Phenelfamycins C as a lead-like scaffold for microbiome-sparing C. difficile therapies [1]. Procurement of Phenelfamycins C supports in vitro microbiome model studies (e.g., chemostat gut models, fecal fermentation assays) designed to quantify the ecological impact of narrow-spectrum EF-Tu inhibitors relative to broad-spectrum comparators like vancomycin or fidaxomicin [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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